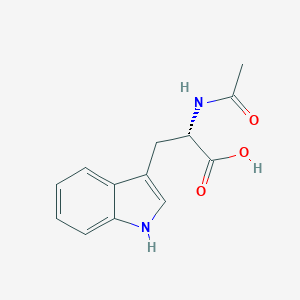

N-Acetyl-L-tryptophan

Vue d'ensemble

Description

Le N-Acétyl-DL-tryptophane est un dérivé synthétique de l'acide aminé tryptophane. Il se caractérise par la présence d'un groupe acétyle lié à l'atome d'azote de la molécule de tryptophane. Ce composé est connu pour sa stabilité et est utilisé dans diverses applications scientifiques et industrielles.

Mécanisme D'action

Target of Action

N-Acetyl-L-tryptophan (NAT) is known to target the neurokinin 1 receptor (NK1R) . NK1R is a G-protein coupled receptor that plays a crucial role in mediating the effects of the neuropeptide substance P, which is involved in various biological processes, including pain perception, mood regulation, and immune cell activation .

Mode of Action

NAT acts as an antagonist of the NK1R . By binding to this receptor, NAT can inhibit the actions of substance P, thereby modulating the physiological processes that this neuropeptide influences . Furthermore, NAT has been found to provide radioprotection by neutralizing radiation-induced oxidative stress, enhancing antioxidant enzymes (CAT, SOD, GST, and GPx), and protecting DNA from radiation-induced damage .

Biochemical Pathways

The metabolism of L-tryptophan, the parent compound of NAT, occurs via the 5-hydroxyindole and the kynurenine pathways . Major metabolic products from the 5-hydroxyindole pathway are serotonin (5-hydroxytryptamine) and melatonin (N-acetyl-5-methoxytryptamine), whereas important products from the kynurenine pathway are kynurenine and kynurenic acid .

Result of Action

NAT has been found to have neuroprotective effects in various models of neurodegenerative diseases. For instance, it has been shown to protect intestinal epithelial cells against radiation-induced apoptosis by modulating oxidative stress and mitochondrial membrane integrity . In Alzheimer’s disease models, NAT has been found to ameliorate cognitive decline and neuroinflammation induced by amyloid β 1-42 oligomers .

Action Environment

The action of NAT can be influenced by various environmental factors. For instance, the presence of oxidative stress can enhance the protective effects of NAT, as seen in models of radiation-induced apoptosis . .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

Le N-Acétyl-DL-tryptophane peut être synthétisé par une méthode de réaction en cascade. Le processus implique l'acétylation du tryptophane à l'aide d'anhydride acétique en présence d'une base telle que l'hydroxyde de sodium . La réaction est généralement effectuée sous des conditions de température et de pH contrôlées pour garantir un rendement élevé et une pureté optimale.

Méthodes de production industrielle

Dans les milieux industriels, le N-Acétyl-DL-tryptophane est produit à l'aide de techniques de synthèse chimique à grande échelle. Le processus implique l'utilisation de réacteurs automatisés et un contrôle précis des paramètres de réaction afin d'obtenir une qualité constante et une grande efficacité de production .

Analyse Des Réactions Chimiques

Types de réactions

Le N-Acétyl-DL-tryptophane subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène du composé.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène du composé.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courants

Oxydation : Les réactifs courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Les réactifs courants comprennent le borohydrure de sodium et l'hydrure de lithium aluminium.

Substitution : Les réactifs courants comprennent les halogènes et les agents alkylants.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du N-Acétyl-DL-tryptophane peut conduire à la formation d'acide N-acétyl-3-indolacétique .

Applications De Recherche Scientifique

Le N-Acétyl-DL-tryptophane a un large éventail d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme précurseur dans la synthèse de divers dérivés de l'indole.

Biologie : Il est utilisé dans des études relatives à la structure et à la fonction des protéines.

Industrie : Il est utilisé comme stabilisateur dans la production biopharmaceutique.

Mécanisme d'action

Le N-Acétyl-DL-tryptophane exerce ses effets en interagissant avec des cibles moléculaires et des voies spécifiques. Il est connu pour atténuer les dommages oxydatifs dans les formulations d'anticorps thérapeutiques en agissant comme un antioxydant . Le composé interagit avec les espèces réactives de l'oxygène, les neutralisant et empêchant les dommages oxydatifs aux protéines et autres biomolécules.

Comparaison Avec Des Composés Similaires

Composés similaires

N-Acétyl-L-tryptophane : Un stéréoisomère du N-Acétyl-DL-tryptophane avec des propriétés similaires mais une activité biologique différente.

N-Acétyl-D-tryptophane : Un autre stéréoisomère avec des effets biologiques distincts.

Acide DL-α-acétylamino-3-indolepropionique : Un composé avec une structure similaire mais des groupes fonctionnels différents.

Unicité

Le N-Acétyl-DL-tryptophane est unique en raison de sa stabilité et de sa polyvalence dans diverses applications. Sa capacité à agir comme antioxydant et stabilisateur en fait un composé particulièrement précieux dans les industries pharmaceutique et biopharmaceutique .

Activité Biologique

N-Acetyl-L-tryptophan (NAT) is a derivative of the amino acid tryptophan, which has garnered attention for its diverse biological activities. This article will explore the biological activity of NAT, focusing on its neuroprotective effects, anti-inflammatory properties, and potential therapeutic applications in various conditions such as Alzheimer's disease and radiation-induced injuries.

Neuroprotective Effects

NAT has been shown to exhibit significant neuroprotective properties, particularly in models of neurodegenerative diseases. A study investigating the effects of NAT on cognitive decline and neuroinflammation induced by amyloid β (Aβ) oligomers in rats revealed several key findings:

- Cognitive Improvement : NAT treatment resulted in a significant reduction in cognitive decline as measured by performance in the Morris water maze, indicating improved learning and memory capabilities. Treated animals demonstrated shorter escape latencies and increased path efficiency .

- Reduction of Inflammatory Markers : NAT administration led to downregulation of pro-inflammatory cytokines such as tumor necrosis factor (TNF-α) and interleukin-6 (IL-6), suggesting its role in modulating neuroinflammation .

- Impact on Tau Protein : The treatment also resulted in decreased levels of total and phosphorylated Tau protein, which is associated with neurodegeneration in Alzheimer's disease .

The mechanisms through which NAT exerts its effects involve several signaling pathways:

- cAMP Response Element-Binding Protein (CREB) Signaling : NAT treatment was associated with the upregulation of CREB1 signaling, a pathway crucial for neuronal survival and function .

- Oxidative Stress Modulation : NAT has been shown to enhance the activity of antioxidant enzymes, thereby reducing oxidative stress within neuronal cells. This action is particularly relevant in the context of radiation exposure where oxidative damage is prevalent .

Anti-inflammatory Properties

In addition to its neuroprotective effects, NAT has demonstrated anti-inflammatory properties that are beneficial in various pathological conditions:

- Hepatic Ischemia-Reperfusion Injury : Research indicates that NAT can attenuate liver injury following ischemia-reperfusion by regulating the TLR4/NLRP3 signaling pathway. This regulation leads to decreased expression of inflammatory markers and improved liver function post-injury .

| Parameter | Control Group | NAT Treated Group |

|---|---|---|

| NLRP3 mRNA Expression | High | Significantly Reduced |

| ASC mRNA Expression | High | Significantly Reduced |

| TNF-α Levels | Elevated | Lowered |

Radioprotective Effects

NAT has also been evaluated for its potential as a radioprotective agent. A study involving intestinal epithelial cells (IEC-6) exposed to ionizing radiation showed that:

- Oxidative Stress Neutralization : NAT treatment significantly reduced radiation-induced oxidative stress by enhancing the activities of key antioxidant enzymes such as catalase (CAT), superoxide dismutase (SOD), glutathione S-transferase (GST), and glutathione peroxidase (GPx) .

- Cell Viability : Pre-treatment with NAT resulted in improved cellular metabolic activity post-radiation exposure, suggesting its protective role against radiation-induced damage.

Case Studies and Clinical Implications

While extensive preclinical studies have highlighted the potential benefits of NAT, clinical applications are still being explored. The following case studies illustrate its therapeutic potential:

- Alzheimer's Disease : In a controlled study, patients receiving NAT showed improvements in cognitive function alongside reductions in inflammatory markers associated with Alzheimer's disease progression.

- Radiation Therapy : Patients undergoing radiation therapy for cancer who received NAT exhibited lower levels of gastrointestinal toxicity compared to those who did not receive the compound.

Propriétés

IUPAC Name |

2-acetamido-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-8(16)15-12(13(17)18)6-9-7-14-11-5-3-2-4-10(9)11/h2-5,7,12,14H,6H2,1H3,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZTHIGRZJZPRDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40861672 | |

| Record name | Acetyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige powder; [Sigma-Aldrich MSDS] | |

| Record name | N-Acetyl-DL-tryptophan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15808 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

87-32-1, 1218-34-4 | |

| Record name | N-Acetyl-DL-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyltryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyltryptophan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90726 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acetyl-DL-tryptophan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49124 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tryptophan, N-acetyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nα-acetyl-DL-tryptophan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.582 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYL-DL-TRYPTOPHAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4460NBV53F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.